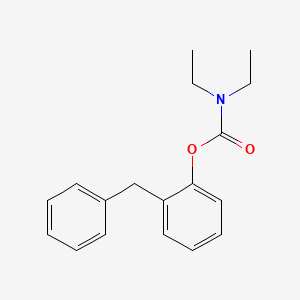
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL is an organic compound with the molecular formula C9H12N2O2 It is a derivative of amino acids and contains a pyridine ring, making it a heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyridin-4-yl)propanoate typically involves the esterification of 2-amino-3-(pyridin-4-yl)propanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-amino-3-(pyridin-4-yl)propanoic acid+methanolH2SO4methyl 2-amino-3-(pyridin-4-yl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-3-(pyridin-4-yl)propanoate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The pyridine ring allows for π-π interactions with aromatic amino acids in the enzyme, while the amino group can form hydrogen bonds, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate
Uniqueness
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. Its pyridine ring provides additional stability and reactivity compared to similar compounds without this heterocyclic structure.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 2-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3 |
Clé InChI |
MFDSUVIUGDAHLU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


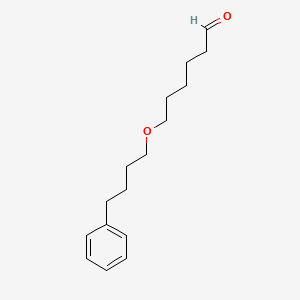
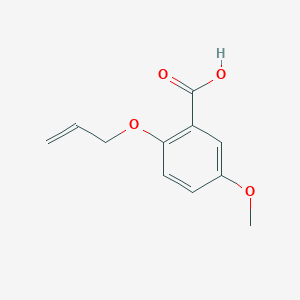
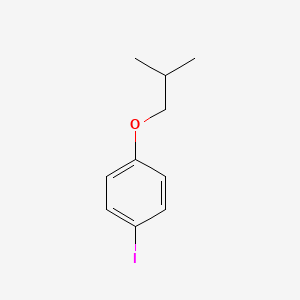
![ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE](/img/structure/B8627948.png)
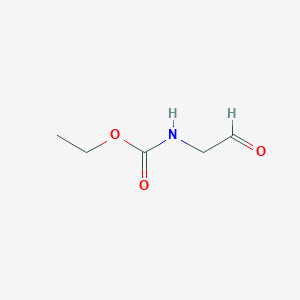
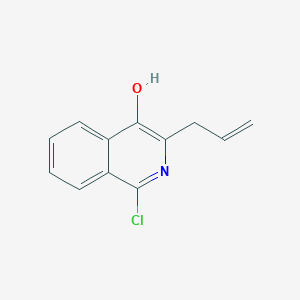
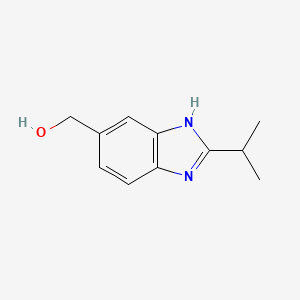
![1-[(2,5-Dimethylphenyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B8627977.png)
![4-[2-[2-Cyclopentyl-5-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-2-fluoro-aa,a-d](/img/structure/B8627998.png)
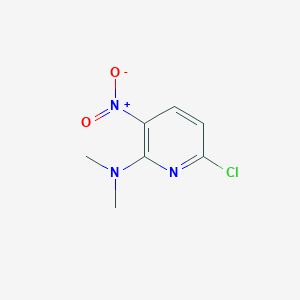
![2-[4-Toloyloxy]benzoic acid](/img/structure/B8628006.png)
![2-[4-(Benzyloxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B8628011.png)
![Methyl 3-[dimethoxy(phenyl)methyl]benzoate](/img/structure/B8628014.png)
